molecular formula C4H9NOS B1221635 Methyl(methylthio)acetimidate CAS No. 83353-53-1

Methyl(methylthio)acetimidate

Cat. No. B1221635
CAS RN: 83353-53-1
M. Wt: 119.19 g/mol
InChI Key: PBQKWXUCMGTHNU-UHFFFAOYSA-N
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Description

“Methyl(methylthio)acetimidate” is a chemical compound used for industrial and scientific research . It’s also known as "Methyl ethanimidate" . It’s an inhibitor of N-methylation of phosphatidylethanolamine and also prevents the stimulation of purified cardiac sarcolemmal vesicles Ca 2+ -pump activities .


Molecular Structure Analysis

The molecular formula of “Methyl(methylthio)acetimidate” is C4H9NOS . The average mass is 119.18500 Da .


Physical And Chemical Properties Analysis

“Methyl(methylthio)acetimidate” has a density of 1.086g/cm3 . Its boiling point is 247.8ºC at 760 mmHg . The molecular weight is 119.18500 .

Safety And Hazards

Safety data sheets suggest that in case of exposure, medical attention is required . If inhaled, the victim should be moved into fresh air. If not breathing, artificial respiration should be given and a doctor should be consulted immediately . In case of skin contact, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water .

properties

IUPAC Name

2-methylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NOS/c1-3(7-2)4(5)6/h3H,1-2H3,(H2,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBQKWXUCMGTHNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001003344
Record name 2-(Methylsulfanyl)propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001003344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl(methylthio)acetimidate

CAS RN

83353-53-1
Record name Methyl(methylthio)acetimidate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083353531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Methylsulfanyl)propanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001003344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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